molecular formula C10H17NO3 B1522309 1-Acetyl-2-methylazepane-2-carboxylic acid CAS No. 1159824-79-9

1-Acetyl-2-methylazepane-2-carboxylic acid

Cat. No.: B1522309
CAS No.: 1159824-79-9
M. Wt: 199.25 g/mol
InChI Key: GRBDSYXZRZQYFL-UHFFFAOYSA-N
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Description

1-Acetyl-2-methylazepane-2-carboxylic acid is an organic compound with the molecular formula C10H17NO3. It is a hypermethylated high piperidine derivative, characterized by its unique structure and functional properties

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetyl-2-methylazepane-2-carboxylic acid can be synthesized through several synthetic routes. One common method involves the acylation of 2-methylazepane-2-carboxylic acid with acetic anhydride under acidic conditions. The reaction typically requires a strong acid catalyst, such as sulfuric acid, and is conducted at elevated temperatures to ensure complete acylation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-2-methylazepane-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the compound and the choice of reagents and conditions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones, depending on the specific conditions.

  • Reduction: Reduction reactions typically result in the formation of alcohols or amines.

  • Substitution: Substitution reactions can produce a variety of derivatives, including halogenated or alkylated compounds.

Scientific Research Applications

1-Acetyl-2-methylazepane-2-carboxylic acid has diverse applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound may be used in the study of biological systems and processes, such as enzyme inhibition or receptor binding.

  • Medicine: Potential therapeutic applications include the development of new drugs or treatments for various diseases.

  • Industry: It can be utilized in the production of specialty chemicals, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism by which 1-acetyl-2-methylazepane-2-carboxylic acid exerts its effects depends on its molecular targets and pathways involved. For example, in biological systems, it may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism of action would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

1-Acetyl-2-methylazepane-2-carboxylic acid can be compared with other similar compounds, such as:

  • 2-Methylazepane-2-carboxylic acid: This compound lacks the acetyl group, resulting in different chemical properties and reactivity.

  • 1-Acetyl-2-azepane-2-carboxylic acid: The absence of the methyl group at the 2-position leads to variations in the compound's behavior and applications.

These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.

Properties

IUPAC Name

1-acetyl-2-methylazepane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-8(12)11-7-5-3-4-6-10(11,2)9(13)14/h3-7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRBDSYXZRZQYFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCCCC1(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674201
Record name 1-Acetyl-2-methylazepane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159824-79-9
Record name 1-Acetyl-2-methylazepane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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